Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate
Description
Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS: 1259278-12-0) is a carbamate derivative featuring a cyclohexane backbone with an amino group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₄H₁₉N₂O₂, with a molecular weight of 249.31 g/mol . The stereochemistry (1S,3R) is critical for its spatial orientation, influencing interactions in synthetic and biological contexts.
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWZARAFTINKJK-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate typically involves the protection of amino groups using benzyl chloroformate. One common method includes the reaction of (1S,3R)-3-aminocyclohexanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2/Pd, H2/Rh, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amino acids and peptides during synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate involves its interaction with specific molecular targets. The benzyl carbamate moiety can act as a substrate or inhibitor for various enzymes, affecting their activity. The compound may also interact with proteins and other biomolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Cycloalkyl Variations
(a) Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
- CAS: Not specified (synonym in ).
- Structure : Stereoisomer with (1R,3S) configuration.
- For instance, such isomers may exhibit divergent binding affinities to biological targets .
(b) Benzyl (cis-3-hydroxycyclohexyl)carbamate
- CAS : 750649-40-2.
- Structure: Cyclohexyl ring with a hydroxyl group instead of an amino group in the cis (1R,3S) configuration.
- Molecular Weight : 249.31 g/mol (identical to the target compound).
- However, it lacks the basicity and nucleophilicity of the amino group, limiting its utility in reactions requiring amine participation .
Cyclopentyl and Trimethyl-Substituted Analogs
(a) Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (Compound 161)
- Synthesis : Prepared via reaction of diamine with CbzCl in acetonitrile/water (7% yield) .
- Structure : Cyclopentyl core with bulky 2,2,3-trimethyl substituents.
- The trimethyl groups create steric hindrance, which may slow down reactions at the amino site compared to the less hindered cyclohexyl analog .
(b) Ethyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (Compound 164)
- Synthesis : Derived from diamine 149 using ethyl chloroformate (8% yield).
- Structure : Ethyl carbamate ester instead of benzyl.
- This trade-off affects pharmacokinetic properties like membrane permeability .
Functional Group Variations
(a) Benzyl (trans-4-hydroxycyclohexyl)carbamate
- CAS : 27489-63-0.
- Structure : Trans-hydroxy substituent on cyclohexane.
- Similarity Score : 0.91 (vs. target compound) .
- Key Difference: The trans configuration positions the hydroxyl group axially, influencing hydrogen-bonding geometry. Unlike the amino group, the hydroxyl cannot participate in acid-base reactions, limiting its role in catalysis .
(b) Benzyl (cis-4-aminocyclohexyl)carbamate
- CAS : 149423-70-1.
- Similarity Score : 0.93.
- Structure: Amino group at the 4-position (cis configuration).
Biological Activity
Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in enzyme interactions and cellular processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure consists of a carbamate functional group attached to a benzyl moiety and an amine derived from cyclohexane. The specific stereochemistry denoted by (1S,3R) is crucial as it influences the compound's reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 252.32 |
| Key Functional Groups | Carbamate, Amine |
| Stereochemistry | (1S,3R) |
The biological activity of this compound primarily involves its interaction with various enzymes. It can act as both a substrate and an inhibitor, influencing enzyme activity and impacting cellular pathways. The compound's ability to form hydrogen bonds and participate in acid-base reactions is vital for its biological effects.
Enzyme Interaction
Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of enzymes associated with neurotransmitter synthesis and degradation, which could have implications for neurological studies .
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes related to neurotransmitter metabolism. This inhibition was linked to alterations in neurotransmitter levels in vitro, suggesting potential applications in neuropharmacology.
- Cellular Effects : In cell culture experiments, the compound exhibited effects on cell proliferation and apoptosis. Treatment with varying concentrations resulted in significant changes in cell viability and induced apoptosis through caspase activation pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl ((1S,3S)-3-aminocyclohexyl)carbamate | Different stereochemistry may affect biological activity | |
| N-Benzyl-(1R)-phenylethylamine | Lacks carbamate functionality; primarily neuroactive | |
| Cyclohexyl carbamate | Simpler structure; less sterically hindered |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
